molecular formula C8H17NO3 B13508854 tert-Butyl (S)-4-amino-2-hydroxybutanoate

tert-Butyl (S)-4-amino-2-hydroxybutanoate

Cat. No.: B13508854
M. Wt: 175.23 g/mol
InChI Key: PYUHFGHTBHKUHO-LURJTMIESA-N
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Description

Tert-butyl (2S)-4-amino-2-hydroxybutanoate is an organic compound that features a tert-butyl ester group, an amino group, and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2S)-4-amino-2-hydroxybutanoate typically involves the esterification of (2S)-4-amino-2-hydroxybutanoic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions usually involve heating the reactants under reflux to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of tert-butyl esters can be achieved using flow microreactor systems. This method offers advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes . The use of tert-butyl hydroperoxide in the presence of benzyl cyanides under metal-free conditions has also been reported as an efficient method for synthesizing tert-butyl esters .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2S)-4-amino-2-hydroxybutanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The amino group can be reduced to form a primary amine.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as hydroxide ions (OH⁻) and amines can be used for substitution reactions.

Major Products Formed

    Oxidation: The major product is a carbonyl compound.

    Reduction: The major product is a primary amine.

    Substitution: The major products depend on the nucleophile used, such as alcohols or amines.

Scientific Research Applications

Tert-butyl (2S)-4-amino-2-hydroxybutanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl (2S)-4-amino-2-hydroxybutanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. The hydroxyl and amino groups play crucial roles in its reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl (2S)-4-amino-2-hydroxybutanoate: Features a tert-butyl ester group, an amino group, and a hydroxyl group.

    tert-Butyl (2S)-4-amino-2-hydroxybutanoate: Similar structure but with different substituents on the carbon chain.

Uniqueness

The presence of both amino and hydroxyl groups allows for diverse chemical modifications and interactions with biological molecules .

Properties

Molecular Formula

C8H17NO3

Molecular Weight

175.23 g/mol

IUPAC Name

tert-butyl (2S)-4-amino-2-hydroxybutanoate

InChI

InChI=1S/C8H17NO3/c1-8(2,3)12-7(11)6(10)4-5-9/h6,10H,4-5,9H2,1-3H3/t6-/m0/s1

InChI Key

PYUHFGHTBHKUHO-LURJTMIESA-N

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CCN)O

Canonical SMILES

CC(C)(C)OC(=O)C(CCN)O

Origin of Product

United States

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